(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride
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Description
“(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride” is a chemical compound with the IUPAC name (1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride . It has a molecular weight of 200.66 .
Molecular Structure Analysis
The InChI code for “(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride” is 1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride” has a molecular weight of 200.66 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications
Synthesis and Photophysical Properties
The synthesis and photophysical properties of derivatives have been a subject of research. Zhou et al. (2012) designed water-soluble sulfonato-Salen-type ligands that exhibit strong UV/Vis-absorption and varying fluorescence colors. The presence of sulfonate groups in these ligands ensures stability and solubility in water, and their fluorescence can be quenched selectively by Cu2+, making them suitable for use as fluorescence sensors for detecting Cu2+ in water and in living cells (Zhou et al., 2012).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the derivatives of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride have been employed in drug development. McCarroll et al. (2007) described the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones through Sonogashira couplings, which showed selective in vitro inhibition of cancer cell lines (McCarroll et al., 2007).
Chemical Synthesis and Functionalization
The compound has been instrumental in various chemical synthesis and functionalization processes. For instance, Leng et al. (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), showcasing its potential as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material for the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
properties
IUPAC Name |
(1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUHAITTUUZQV-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride |
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